西替利嗪

描述

Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . It is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .

Synthesis Analysis

Cetirizine was synthesized in five linear steps with an overall yield of 50% . The reactions were very clean and the isolation of products also very easy . The synthetic strategy was applicable to large scale preparation of cetirizine .

Molecular Structure Analysis

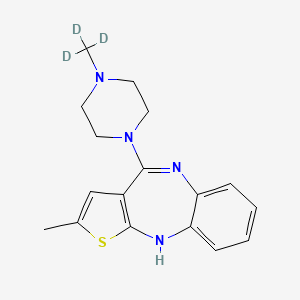

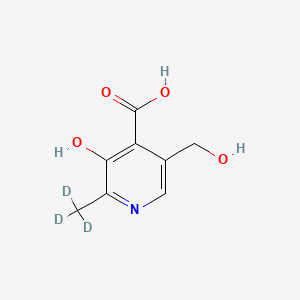

Cetirizine has a molecular formula of C21H25ClN2O3 and a molar mass of 388.89 g/mol . It is a white, crystalline powder and is water soluble .

Chemical Reactions Analysis

Cetirizine, formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

Physical and Chemical Properties Analysis

Cetirizine is a white, crystalline powder that is soluble in water . Its melting point is between 110-115 degrees Celsius . Cetirizine’s water solubility is 101 mg/L .

科学研究应用

细胞遗传学效应:西替利嗪诱导人淋巴细胞中微核频率增强,提示其具有剂量依赖的遗传毒性潜力。这需要进一步研究其对人类的影响 (Vlastos & Stephanou,1999).

儿童过敏性咳嗽治疗:它能有效减轻花粉过敏儿童的咳嗽强度和频率,显示了其在过敏性疾病中的治疗应用 (Ciprandi 等人,1997).

皮肤反应和药代动力学:西替利嗪是一种有效的 H1 受体拮抗剂,用于治疗过敏性疾病,其药代动力学特性(如最小的肝脏代谢和排泄模式)已被广泛研究 (Devalia 等人,2001).

两性离子特性:西替利嗪独特的两性离子特性使其在生理 pH 值下具有高亲脂性,并影响其药理学和药代动力学特性,使其成为一种有效的 H1 抗组胺药 (陈,2008).

过敏性疾病的局部应用:研究表明西替利嗪在局部应用中具有潜力,在减少全身暴露的同时提供有效的抗组胺活性,有益于治疗过敏性皮肤病 (Elzainy 等人,2004).

特应性皮炎的治疗:新型弹性囊泡局部制剂的西替利嗪在治疗特应性皮炎相关的瘙痒方面显示出有希望的结果,表明其在靶向外周 H1 抗组胺活性中的潜力 (Goindi 等人,2013).

持续治疗与按需治疗的疗效:与按需治疗相比,持续服用西替利嗪治疗过敏性鼻炎可提供更有效的症状缓解和炎症控制 (Ciprandi 等人,1997).

一般的药理学特征:西替利嗪在季节性/常年性过敏性鼻炎和慢性特发性荨麻疹中的疗效已得到证实,显示了其作为非镇静抗组胺药的潜力,具有起效快、作用时间长的特点 (Spencer 等人,1993).

在儿科患者中的应用:西替利嗪仍然是过敏性疾病儿童医疗保健中的首选药物,其在儿科患者中被许可用于治疗过敏性鼻炎和慢性自发性荨麻疹 (Parisi 等人,2020).

结膜激发试验的影响:西替利嗪在结膜激发试验中对过敏原引起的红眼和瘙痒具有抑制作用,提示其对过敏性结膜炎的保护作用 (Schoeneich & Pécoud,1990).

作用机制

Target of Action

Cetirizine, also commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary target is the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

Cetirizine’s main effects are achieved through selective inhibition of peripheral H1 receptors . By blocking these receptors, cetirizine prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The biochemical pathway primarily affected by cetirizine is the histamine pathway . Histamine, released during an allergic response, binds to H1 receptors to cause allergic symptoms. Cetirizine, by selectively inhibiting these H1 receptors, prevents histamine from exerting its effects .

Pharmacokinetics

Cetirizine is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours , allowing for once-daily dosing. Cetirizine is primarily excreted in the urine (70-85%) .

Result of Action

The molecular and cellular effects of cetirizine’s action result in the relief of allergic symptoms. By blocking the H1 receptors, cetirizine prevents histamine from causing symptoms such as sneezing, coughing, nasal congestion, and hives . This results in effective relief from allergic reactions.

Action Environment

The action of cetirizine can be influenced by various environmental factors. For instance, in studies conducted in an environmental exposure unit, cetirizine was found to be significantly more effective than other antihistamines in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can be influenced by the presence of allergens in the environment.

安全和危害

Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol as it can increase some of the side effects of cetirizine . Cetirizine can cause adverse effects, such as some drowsiness, excessive tiredness, dry mouth, stomach pain, diarrhea, vomiting .

生化分析

Biochemical Properties

Cetirizine is a selective Histamine-1 antagonist drug . Its main effects are achieved through selective inhibition of peripheral H1 receptors . The antihistamine activity of cetirizine has been shown in a variety of animal and human models .

Cellular Effects

Cetirizine has anti-inflammatory properties that may play a role in asthma management . There is evidence that cetirizine improves symptoms of urticaria . It has been found to significantly inhibit wheal formation compared with the premedication baseline .

Molecular Mechanism

Cetirizine works by blocking histamine H1 receptors, mostly outside the brain . Its mechanism of action involves the selective inhibition of these receptors, which leads to a decrease in allergic responses .

Temporal Effects in Laboratory Settings

Cetirizine’s effects generally begin within thirty minutes and last for about a day . The half-life of cetirizine is approximately 8.3 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

In animal models, a once-daily dosing regimen of 2–4 mg/kg cetirizine has been shown to provide a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .

Metabolic Pathways

Cetirizine undergoes minimal metabolism . While cetirizine does not undergo extensive metabolism or metabolism by the cytochrome P450 enzyme, it does undergo some metabolism by other means, the metabolic pathways of which include oxidation and conjugation .

Transport and Distribution

Cetirizine is well-absorbed, with a bioavailability of over 70% . It is distributed in the body, binding 88–96% to proteins . The distribution of cetirizine to the brain is less relevant to drug action within the CNS than the extent of drug delivery .

Subcellular Localization

Given that cetirizine acts on histamine H1 receptors, which are located on the cell membrane, it can be inferred that cetirizine localizes to these areas in the cell to exert its effects .

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

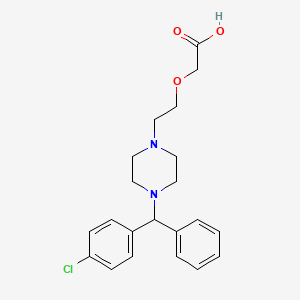

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。